An In-Depth Technical Guide to 2-(Di-tert-butylphosphino)-1-phenyl-1H-pyrrole (cataCXium® PtB)
An In-Depth Technical Guide to 2-(Di-tert-butylphosphino)-1-phenyl-1H-pyrrole (cataCXium® PtB)
CAS Number: 672937-61-0
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Di-tert-butylphosphino)-1-phenyl-1H-pyrrole, a highly effective monophosphine ligand in the field of palladium-catalyzed cross-coupling chemistry. Known by the trade name cataCXium® PtB, this air-sensitive, electron-rich, and sterically demanding ligand has proven instrumental in facilitating challenging transformations, particularly those involving the activation of unreactive aryl chlorides.[1] This document delves into the ligand's molecular characteristics, provides a detailed synthesis protocol, and explores its mechanistic role and practical application in key organic reactions such as the Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. Emphasis is placed on the causal relationships between the ligand's unique structural features and its catalytic efficacy. Detailed experimental protocols, safety and handling procedures, and characterization data are provided to serve as a practical resource for laboratory professionals.
Introduction and Core Molecular Attributes
2-(Di-tert-butylphosphino)-1-phenyl-1H-pyrrole is a member of the electron-rich, bulky monophosphine ligand class, which has become indispensable in modern synthetic organic chemistry.[2] Its structure, featuring a phosphine moiety attached to the 2-position of an N-phenylpyrrole ring, confers a unique combination of steric and electronic properties that are central to its catalytic prowess.
Table 1: Core Properties of 2-(Di-tert-butylphosphino)-1-phenyl-1H-pyrrole
| Property | Value | Reference(s) |
| CAS Number | 672937-61-0 | |
| Synonyms | N-Phenyl-2-(di-tert-butylphosphino)pyrrole, cataCXium® PtB | |
| Molecular Formula | C₁₈H₂₆NP | |
| Molecular Weight | 287.38 g/mol | |
| Appearance | White to yellow powder | |
| Functional Group | Tertiary Phosphine |
The key to this ligand's effectiveness lies in its architecture. The two bulky tert-butyl groups on the phosphorus atom create a large steric cone angle, while the phosphorus atom itself is highly electron-donating. This combination is crucial for stabilizing the palladium center and promoting the key steps in catalytic cycles. The N-phenylpyrrole backbone is not merely a scaffold; its electronic nature contributes to the overall donor properties of the ligand and influences the geometry of the resulting palladium complexes.
Synthesis and Characterization
The synthesis of N-heterocyclic phosphine ligands like cataCXium® PtB typically involves a directed lithiation followed by quenching with an electrophilic phosphorus source. The following protocol is a representative and self-validating procedure for its preparation.
Synthetic Protocol: Preparation of 2-(Di-tert-butylphosphino)-1-phenyl-1H-pyrrole
This protocol requires strict anhydrous and anaerobic conditions.
Materials:
-
1-Phenyl-1H-pyrrole
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Di-tert-butylchlorophosphine (t-Bu₂PCl)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Schlenk flask and line or glovebox
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven and cool under a stream of inert gas (Argon or Nitrogen).
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 1-phenyl-1H-pyrrole (1.0 equiv.) in anhydrous diethyl ether or THF.
-
Lithiation: Cool the solution to 0 °C in an ice bath. Add n-butyllithium (1.1 equiv.) dropwise via syringe while maintaining the temperature. The formation of a precipitate or color change may be observed. Allow the reaction to stir at this temperature for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours to ensure complete lithiation at the 2-position. This step is directed by the nitrogen atom.
-
Phosphinylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add di-tert-butylchlorophosphine (1.1 equiv.) dropwise. A color change and/or dissolution of any precipitate is typically observed.
-
Workup: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of degassed water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient under an inert atmosphere) or by recrystallization from a suitable solvent like methanol or ethanol to yield the product as a white to off-white solid.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the ligand.
-
³¹P NMR: The ³¹P NMR spectrum is the most definitive characterization method for phosphine ligands. For 2-(Di-tert-butylphosphino)-1-phenyl-1H-pyrrole, the expected chemical shift is in the range of +20 to +40 ppm (relative to 85% H₃PO₄), characteristic of trialkyl/aryl phosphines with bulky substituents. The signal should appear as a sharp singlet under ¹H decoupling.
-
¹H NMR: The spectrum will show characteristic signals for the tert-butyl protons (a doublet due to P-H coupling, integrating to 18H) and distinct aromatic signals for the phenyl and pyrrole rings.
-
¹³C NMR: The spectrum will display signals for the tert-butyl carbons and the aromatic carbons of the phenyl and pyrrole rings. P-C couplings will be observable for carbons directly attached to or near the phosphorus atom.
-
Mass Spectrometry: ESI-MS or other soft ionization techniques should show a prominent peak corresponding to [M+H]⁺.
The Mechanistic Rationale: Why cataCXium® PtB is Effective
The high efficacy of palladium catalysts supported by cataCXium® PtB and similar bulky, electron-rich monophosphine ligands stems from their ability to favor the formation of highly reactive, monoligated L-Pd(0) species, which are often the true active catalysts.
Causality behind Catalytic Enhancement:
-
Facilitation of Oxidative Addition: The steric bulk of the tert-butyl groups promotes the dissociation of a second ligand from a potential L₂Pd(0) intermediate, generating the coordinatively unsaturated 14-electron L-Pd(0) species. This species is significantly more reactive towards the oxidative addition of aryl halides, especially challenging substrates like aryl chlorides.
-
Promotion of Reductive Elimination: The electron-donating nature of the phosphine increases the electron density on the palladium center. This increased electron density facilitates the final, product-forming reductive elimination step, which is often the rate-limiting step in cross-coupling reactions.
-
Stabilization of the Catalyst: While promoting reactivity, the bulky framework also provides steric protection to the palladium center, preventing the formation of inactive palladium black (Pd(0) aggregates) and contributing to higher catalyst turnover numbers and overall stability.
Applications in Cross-Coupling Reactions
cataCXium® PtB is particularly valued for its performance in Suzuki-Miyaura and Buchwald-Hartwig amination reactions involving deactivated or sterically hindered substrates.
Suzuki-Miyaura Coupling of Aryl Chlorides
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While aryl bromides and iodides are common substrates, the low cost and high availability of aryl chlorides make them desirable starting materials. However, their strong C-Cl bond makes oxidative addition difficult. This is where catalyst systems based on cataCXium® PtB excel.
General Protocol for Suzuki-Miyaura Coupling:
-
Setup: To an oven-dried Schlenk tube, add the aryl chloride (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Loading: Add the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol %) and cataCXium® PtB (2-4 mol %).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or t-BuOH).
-
Reaction: Heat the mixture under an inert atmosphere at 80-110 °C until the starting material is consumed (as monitored by TLC or GC-MS).
-
Workup: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product via chromatography.
Table 2: Representative Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | >95 |
| 2 | 4-Chloroanisole | 4-Acetylphenylboronic acid | 4-Acetyl-4'-methoxybiphenyl | >95 |
| 3 | 2-Chloropyridine | 3-Tolylboronic acid | 2-(3-Tolyl)pyridine | >90 |
| 4 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | >98 |
Yields are representative for this class of catalyst systems and may vary based on specific conditions.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation where cataCXium® PtB demonstrates superior performance, especially with less nucleophilic amines or unreactive aryl halides.
General Protocol for Buchwald-Hartwig Amination:
-
Setup: In a glovebox or using a Schlenk line, charge a vial or flask with the aryl chloride (1.0 equiv.), the amine (1.2 equiv.), a strong, non-nucleophilic base like NaOtBu or LiHMDS (1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), and cataCXium® PtB (2-4 mol %).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture at 80-110 °C for the required time (typically 4-24 hours).
-
Workup: After cooling, quench the reaction, extract the product with an appropriate organic solvent, and purify by standard methods.
Table 3: Representative Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Aryl Chloride | Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 4-(p-Tolyl)morpholine | >98 |
| 2 | 1-Chloro-4-methoxybenzene | Aniline | 4-Methoxydiphenylamine | >95 |
| 3 | 2-Chlorotoluene | n-Hexylamine | N-(n-Hexyl)-2-methylaniline | >90 |
| 4 | 1-Chloro-3-(trifluoromethyl)benzene | Diethylamine | N,N-Diethyl-3-(trifluoromethyl)aniline | >95 |
Yields are representative for this class of catalyst systems and may vary based on specific conditions.
Handling, Storage, and Safety
As a Senior Application Scientist, ensuring the integrity and safe handling of reagents is paramount for reproducible results.
-
Air Sensitivity: 2-(Di-tert-butylphosphino)-1-phenyl-1H-pyrrole is an air-sensitive solid. The phosphorus(III) center is susceptible to oxidation to the corresponding phosphine oxide, which is catalytically inactive. All manipulations, including weighing and addition to reaction vessels, should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Storage: The ligand should be stored in a tightly sealed container under argon or nitrogen in a cool, dry place, away from light and sources of ignition. Long-term storage in a freezer within a glovebox is ideal.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. If there is a risk of generating dust, a respirator may be necessary.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-(Di-tert-butylphosphino)-1-phenyl-1H-pyrrole (cataCXium® PtB) stands as a testament to the power of rational ligand design in homogeneous catalysis. Its unique combination of steric bulk and electron-richness makes it a premier choice for challenging palladium-catalyzed cross-coupling reactions. By facilitating the formation of highly active monoligated palladium species, it enables the efficient coupling of traditionally difficult substrates like aryl chlorides, broadening the scope of synthetic possibilities for researchers in pharmaceuticals, materials science, and fine chemicals. The protocols and mechanistic insights provided in this guide serve to empower scientists to harness the full potential of this exceptional ligand, ensuring both high performance and experimental integrity.
References
-
Royal Society of Chemistry. Supplementary Material.[Link]
-
ResearchGate. 31P{1H}-NMR data for the complexes.[Link]
-
ResearchGate. 31P{1H} NMR spectrum of dtbpf.[Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 31P NMR Chemical Shifts.[Link]
-
PMC, NIH. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.[Link]
-
ChemRxiv. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand.[Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination.[Link]
-
Wikipedia. Buchwald–Hartwig amination.[Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.[Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide.[Link]
-
Organic Chemistry Portal. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides.[Link]
-
ResearchGate. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.[Link]
-
ARKIVOC. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.[Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine.[Link]
-
PMC, NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.[Link]
